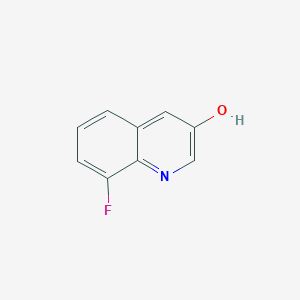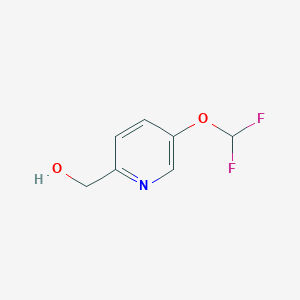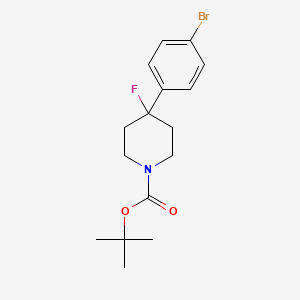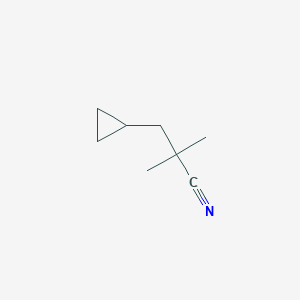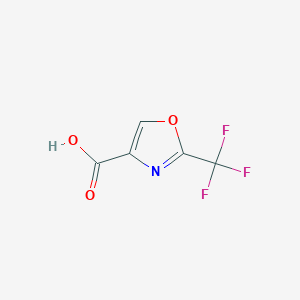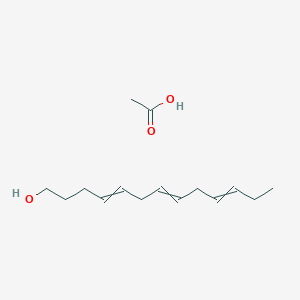
4,7,10-Tridecatrien-1-ol, acetate
Overview
Description
4,7,10-Tridecatrien-1-ol, acetate is a chemical compound known for its role as a sex pheromone in certain insect species, particularly the potato tuber moth (Phthorimaea operculella) . This compound is characterized by its long aliphatic chain with multiple double bonds, making it a volatile and biologically active molecule.
Scientific Research Applications
4,7,10-Tridecatrien-1-ol, acetate is widely used in scientific research, particularly in the field of pest management. As a sex pheromone, it is employed to control populations of the potato tuber moth by disrupting their mating behaviors . Additionally, this compound is used in studies related to chemical ecology, where researchers investigate the interactions between organisms and their chemical environment . Its applications extend to the development of environmentally friendly pesticides and integrated pest management strategies .
Preparation Methods
The synthesis of 4,7,10-Tridecatrien-1-ol, acetate involves several steps, typically starting from simpler organic molecules. One common method includes the stereoselective synthesis from alkyne precursors . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the correct configuration of double bonds. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4,7,10-Tridecatrien-1-ol, acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives, typically using hydrogen gas in the presence of a metal catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with altered functional groups.
Mechanism of Action
The mechanism of action of 4,7,10-Tridecatrien-1-ol, acetate involves its role as a signaling molecule. In the case of the potato tuber moth, the compound is released by female moths to attract males for mating. The molecular targets are olfactory receptors in the male moths, which detect the pheromone and trigger behavioral responses . The pathways involved include the activation of sensory neurons and subsequent neural processing that leads to the attraction behavior.
Comparison with Similar Compounds
4,7,10-Tridecatrien-1-ol, acetate is unique due to its specific structure and biological activity. Similar compounds include:
4,7,10-Tridecadiene-1-ol acetate: Another sex pheromone of the potato tuber moth, differing by the presence of only two double bonds.
4,7,10-Tridecatrien-1-ol: The non-acetate form of the compound, which may have different volatility and activity profiles.
These compounds share similar uses in pest management but differ in their chemical properties and effectiveness.
Properties
IUPAC Name |
acetic acid;trideca-4,7,10-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2(3)4/h3-4,6-7,9-10,14H,2,5,8,11-13H2,1H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATGTTMKOCJRRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCO.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the compound (E,Z,Z)-4,7,10-Tridecatrien-1-ol acetate?
A1: (E,Z,Z)-4,7,10-Tridecatrien-1-ol acetate is a key component of the sex pheromone blend produced by the female potato tuberworm moth, Phthorimaea operculella. [] This insect species is a significant agricultural pest, causing considerable damage to potato crops worldwide. Understanding the synthesis and activity of this pheromone component is crucial for developing effective pest control strategies, such as mating disruption, which can help reduce reliance on traditional pesticides.
Q2: Can you describe the research presented in the paper "A New Stereoselective Synthesis of (E,Z,Z)-4,7,10-Tridecatrien-1-ol Acetate, Component of the Sex Pheromone of Phthorimaea operculella"?
A2: This paper [] focuses on developing a novel and efficient method for synthesizing (E,Z,Z)-4,7,10-Tridecatrien-1-ol acetate in a laboratory setting. The researchers aimed to achieve high stereoselectivity, meaning they sought to control the spatial arrangement of atoms around the double bonds within the molecule. This control is vital because insects are highly sensitive to the precise structure of pheromones, and even small variations can drastically reduce their effectiveness. The paper likely details the specific chemical reactions and conditions used in their synthesis method and may compare its efficacy and efficiency to previously existing methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


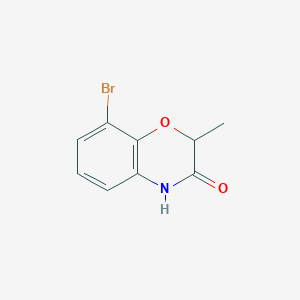
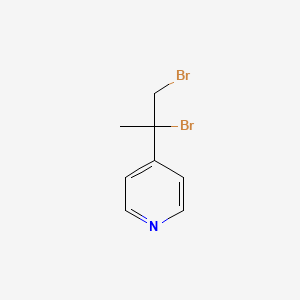
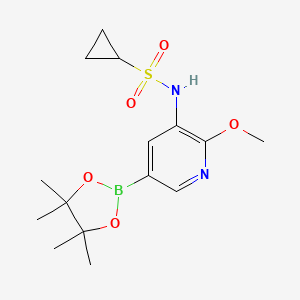
![5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1456462.png)
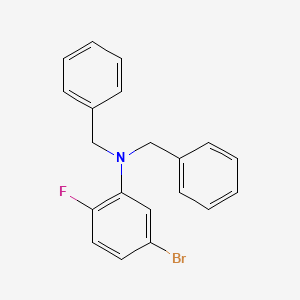
![6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B1456464.png)
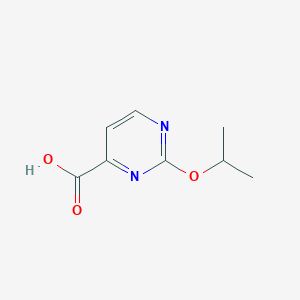
![(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1456470.png)

